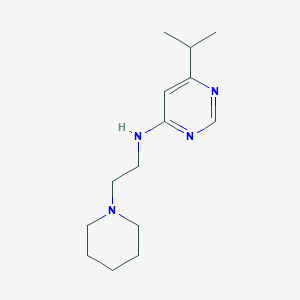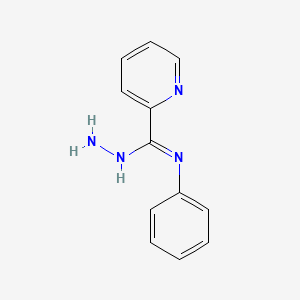
N-phenyl-2-pyridinecarbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-pyridinecarbohydrazonamide (PPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PPCA is a hydrazone derivative of pyridinecarboxylic acid that has a molecular formula of C12H11N4O. In
科学的研究の応用
N-phenyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-phenyl-2-pyridinecarbohydrazonamide induces apoptosis in cancer cells by activating caspases and inducing DNA damage. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
N-phenyl-2-pyridinecarbohydrazonamide has also been studied for its potential applications in material science. N-phenyl-2-pyridinecarbohydrazonamide can be used as a ligand for the synthesis of metal complexes that exhibit interesting properties such as luminescence and magnetic properties. N-phenyl-2-pyridinecarbohydrazonamide can also be used as a precursor for the synthesis of porous materials that have potential applications in gas storage and separation.
作用機序
The mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide as an anticancer agent involves the induction of apoptosis in cancer cells. N-phenyl-2-pyridinecarbohydrazonamide activates caspases, which are enzymes that play a key role in the execution of apoptosis. N-phenyl-2-pyridinecarbohydrazonamide also induces DNA damage, which triggers the activation of the tumor suppressor protein p53. Activation of p53 leads to the transcription of genes that promote apoptosis and inhibit cell proliferation.
N-phenyl-2-pyridinecarbohydrazonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels. N-phenyl-2-pyridinecarbohydrazonamide binds to the receptor for VEGF, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit low toxicity in vitro and in vivo. N-phenyl-2-pyridinecarbohydrazonamide does not cause significant damage to normal cells, indicating its potential as a selective anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to exhibit good stability in various biological media, indicating its potential as a drug candidate.
実験室実験の利点と制限
N-phenyl-2-pyridinecarbohydrazonamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a selective anticancer agent. However, N-phenyl-2-pyridinecarbohydrazonamide also has some limitations, including its relatively low potency compared to other anticancer agents and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on N-phenyl-2-pyridinecarbohydrazonamide. One direction is the optimization of the synthesis method to improve the purity and yield of N-phenyl-2-pyridinecarbohydrazonamide. Another direction is the development of more potent derivatives of N-phenyl-2-pyridinecarbohydrazonamide that exhibit improved anticancer activity. Another direction is the investigation of the mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide in more detail, particularly the downstream signaling pathways that are activated by N-phenyl-2-pyridinecarbohydrazonamide. Finally, the potential applications of N-phenyl-2-pyridinecarbohydrazonamide in material science should be explored further, particularly its potential as a ligand for the synthesis of metal complexes and its potential as a precursor for the synthesis of porous materials.
合成法
N-phenyl-2-pyridinecarbohydrazonamide can be synthesized through the reaction between 2-pyridinecarboxylic acid hydrazide and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-phenyl-2-pyridinecarbohydrazonamide as a white crystalline solid with a melting point of 218-220 °C. The purity and yield of N-phenyl-2-pyridinecarbohydrazonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
特性
IUPAC Name |
N-amino-N'-phenylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKPFWGLGHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpicolinehydrazonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

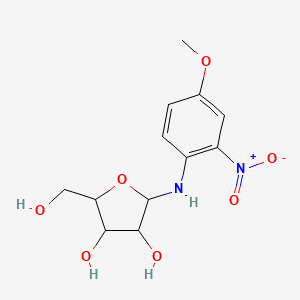
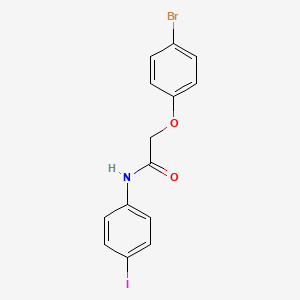
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
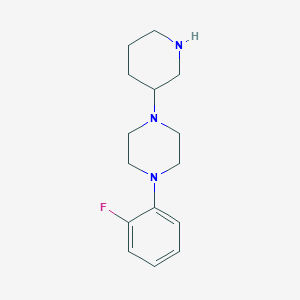
![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
